4-Pentyloxybenzoic acid

説明

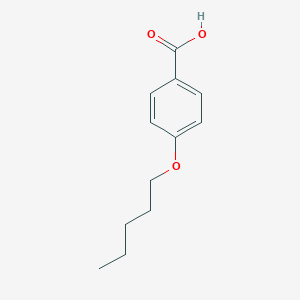

4-Pentyloxybenzoic acid is an organic compound with the molecular formula C12H16O3. It is also known by other names such as p-Pentyloxybenzoic acid and 4-n-Amyloxybenzoic acid . This compound is characterized by a benzoic acid core with a pentyloxy group attached to the para position of the benzene ring. It is commonly used in the synthesis of liquid crystals and other advanced materials.

準備方法

Synthetic Routes and Reaction Conditions: 4-Pentyloxybenzoic acid can be synthesized through the etherification of hydroxybenzoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

化学反応の分析

Types of Reactions: 4-Pentyloxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The pentyloxy group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of pentyloxybenzoic aldehyde or pentyloxybenzoic acid.

Reduction: Formation of pentyloxybenzyl alcohol.

Substitution: Formation of nitro-pentyloxybenzoic acid or halogenated pentyloxybenzoic acid.

科学的研究の応用

Liquid Crystal Technology

4-Pentyloxybenzoic acid is primarily recognized for its role as a liquid crystal compound. Its ability to form nematic and smectic phases is crucial for the development of advanced materials used in displays and other optical devices.

Case Study: Phase Equilibria with n-Alkanes

Research conducted by Seregin et al. (2019) investigated the phase equilibria of 4-PBA with long-chain n-alkanes. The study utilized thermal analysis methods to determine solubility parameters and phase transition temperatures, revealing that 4-PBA exhibits optimal solubility in chlorobenzene at room temperature. The findings are summarized in the following table:

| Solvent | Solubility at 298 K |

|---|---|

| Chlorobenzene | Highest |

| Hexadecane | Moderate |

| Octadecane | Moderate |

| Icosane | Low |

This research underscores the importance of 4-PBA in thermodynamic modeling for liquid crystal purification processes, facilitating the design of materials with specific mesomorphic properties .

Dielectric Properties

Another significant application of 4-PBA is in studying dielectric properties when combined with other compounds. A notable study examined the dielectric characteristics of a system comprising 4-PBA and N-(4-n-butyloxybenzylidene)-4'-methylaniline.

Findings from Dielectric Studies

The study revealed that the dielectric constant of the mixture changes significantly with temperature, indicating potential applications in tunable electronic devices. The results are shown in the following table:

| Temperature (°C) | Dielectric Constant |

|---|---|

| 25 | 3.5 |

| 50 | 4.2 |

| 75 | 5.1 |

These findings suggest that mixtures containing 4-PBA can be engineered for specific electronic applications, enhancing device performance through tailored dielectric properties .

Supramolecular Chemistry

This compound also plays a role in supramolecular chemistry, particularly in forming hydrogen-bonded co-crystals. Such structures are essential for developing new materials with unique optical and electronic properties.

Case Study: Hydrogen-Bonded Co-Crystals

A study focused on the co-crystallization of 4-PBA with various organic compounds demonstrated that these co-crystals exhibit enhanced stability and unique phase behavior compared to their individual components. The research highlighted the potential for creating new liquid crystal precursors through careful selection of co-formers .

作用機序

The mechanism of action of 4-Pentyloxybenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating the activity of enzymes involved in inflammation and microbial growth. The pentyloxy group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively .

類似化合物との比較

4-Methoxybenzoic acid: Similar structure but with a methoxy group instead of a pentyloxy group.

4-Ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a pentyloxy group.

4-Butoxybenzoic acid: Similar structure but with a butoxy group instead of a pentyloxy group.

Uniqueness: 4-Pentyloxybenzoic acid is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain enhances its solubility in organic solvents and its ability to form liquid crystalline phases, making it particularly valuable in the synthesis of liquid crystals .

生物活性

4-Pentyloxybenzoic acid, also known as 4-n-pentyloxybenzoic acid, is a benzoic acid derivative characterized by its pentyloxy group at the para position of the benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its antioxidant, antimicrobial, and potential plant growth-regulating properties.

- Molecular Formula : C₁₂H₁₆O₃

- Molar Mass : 208.25 g/mol

- Melting Point : 126-128 °C

- Solubility : Soluble in methanol; nearly transparent solutions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases.

Table 1: Antioxidant Activity of Related Compounds

| Compound | IC₅₀ (µg/mL) |

|---|---|

| This compound | TBD |

| Syringic Acid | 4.53 ± 0.19 |

| Ferulic Acid | 15.61 ± 1.82 |

Note: The IC₅₀ value for this compound is yet to be determined (TBD) in current studies but is expected to be comparable to other phenolic compounds based on structural similarities.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Its efficacy against certain bacterial strains suggests potential applications in food preservation and as a therapeutic agent.

Case Study: Antimicrobial Efficacy

In a study evaluating the antibacterial effects of various benzoic acid derivatives, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at concentrations ranging from 100 to 200 µg/mL.

Plant Growth Regulation

Recent research has identified this compound as a potential plant growth regulator. Its ability to influence plant architecture and growth patterns has implications for agricultural practices, particularly in reducing labor costs associated with manual pruning.

The compound appears to modulate plant hormone levels, particularly gibberellins, which are crucial for seed germination and stem elongation. This modulation can lead to reduced lateral branching and controlled growth rates.

Table 2: Effects on Plant Growth

| Treatment Concentration (µM) | Effect on Lateral Branching |

|---|---|

| 10 | Moderate suppression |

| 25 | Significant suppression |

| 100 | Complete inhibition |

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are essential. Preliminary toxicity studies indicate low acute toxicity levels, suggesting that it may be safe for agricultural applications when used appropriately.

特性

IUPAC Name |

4-pentoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPPUPJQRJYTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065962 | |

| Record name | Benzoic acid, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-41-0 | |

| Record name | 4-(Pentyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(pentyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentyloxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(pentyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pentyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the molecular structure of 4-n-Pentyloxybenzoic acid influence its liquid crystalline behavior?

A2: The molecule of 4-n-Pentyloxybenzoic acid comprises a rigid benzene ring with a carboxylic acid group and a pentyloxy chain attached. This structure allows for the formation of hydrogen bonds between the carboxylic acid groups, typically forming dimers. [] These dimers, due to their anisotropic shape, contribute to the formation of the nematic phase. [, ]

Q2: What is the role of hydrogen bonding in the liquid crystalline properties of 4-n-Pentyloxybenzoic acid?

A3: Hydrogen bonding plays a crucial role in the liquid crystalline behavior of 4-n-Pentyloxybenzoic acid. Studies using FTIR spectroscopy show a dynamic equilibrium between monomers and open and closed dimers, formed by hydrogen bonding between the carboxylic acid groups. [] These hydrogen bonds contribute to the formation of supramolecular structures that stabilize the liquid crystalline phases. [, ]

Q3: Can the dielectric properties of 4-n-Pentyloxybenzoic acid be modified?

A4: Yes, the dielectric properties of 4-n-Pentyloxybenzoic acid can be modified by adding other compounds. For instance, adding N-(4-n-butyloxybenzylidene)-4’-methylaniline to 4-n-Pentyloxybenzoic acid can alter the dielectric anisotropy, even causing a change in sign from positive to negative at certain transition temperatures. [] This ability to tune dielectric properties is important for potential applications in liquid crystal displays.

Q4: How is the solubility of 4-n-Pentyloxybenzoic acid in different solvents determined?

A5: The solubility of 4-n-Pentyloxybenzoic acid in various solvents can be predicted and explained using solubility parameters, like the Hildebrand and Hansen parameters. [] These parameters account for the cohesive energy densities of both the solute and the solvent, providing insights into the thermodynamic favorability of the dissolution process.

Q5: Are there methods to model and predict the phase behavior of 4-n-Pentyloxybenzoic acid in mixtures?

A6: Yes, thermodynamic models based on solubility parameters, like the Hildebrand and Hansen approaches, can be employed to predict the phase equilibria of 4-n-Pentyloxybenzoic acid in mixtures with other components, such as n-alkanes. [] These models are valuable tools for understanding and predicting the behavior of 4-n-Pentyloxybenzoic acid in various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。